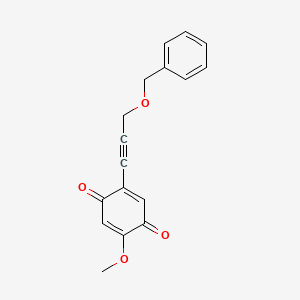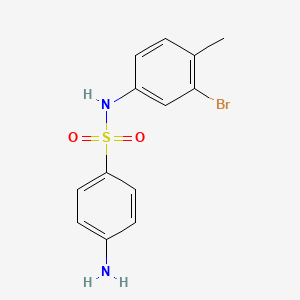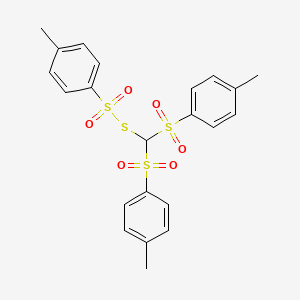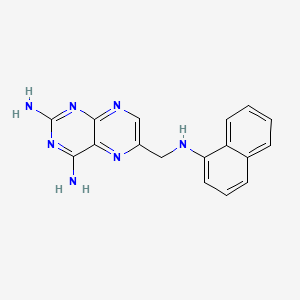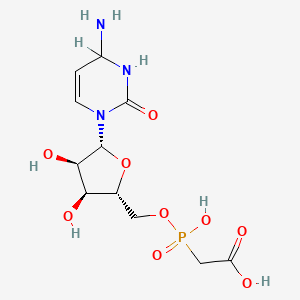
((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) is a complex organic molecule with significant biochemical and pharmacological properties This compound features a pyrimidine ring, a furanose ring, and a phosphoryl group, making it structurally unique and functionally versatile
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) typically involves multi-step organic synthesis
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Furanose Ring Construction: The furanose ring is typically formed through a cyclization reaction involving a sugar derivative, such as ribose or deoxyribose, under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group using a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring, using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can take place at the amino group, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of alkylated or acylated derivatives
科学研究应用
Chemistry
In chemistry, ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can act as a substrate or inhibitor for specific enzymes, providing insights into biochemical processes.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may exhibit antiviral, antibacterial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications.
作用机制
The mechanism of action of ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating enzymatic functions. This interaction can modulate biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Uridine: A nucleoside with a similar pyrimidine ring structure.
Cytidine: Another nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside with a similar structure, commonly found in DNA.
Uniqueness
What sets ((5-(4-Amino-2-oxo-3,4-dihydro-2H-pyrimidin-1-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid) apart is its unique combination of a pyrimidine ring, a furanose ring, and a phosphoryl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
117627-17-5 |
|---|---|
分子式 |
C11H18N3O9P |
分子量 |
367.25 g/mol |
IUPAC 名称 |
2-[[(2R,3S,4R,5R)-5-(6-amino-2-oxo-1,6-dihydropyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H18N3O9P/c12-6-1-2-14(11(19)13-6)10-9(18)8(17)5(23-10)3-22-24(20,21)4-7(15)16/h1-2,5-6,8-10,17-18H,3-4,12H2,(H,13,19)(H,15,16)(H,20,21)/t5-,6?,8-,9-,10-/m1/s1 |
InChI 键 |
XGSLIYMDBKHQTJ-ZOOMMZQBSA-N |
手性 SMILES |
C1=CN(C(=O)NC1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


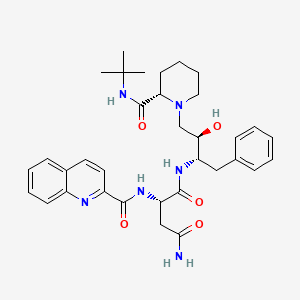
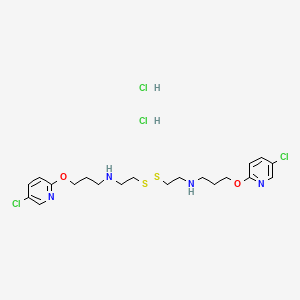
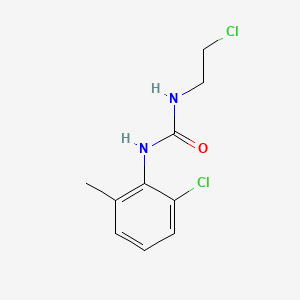
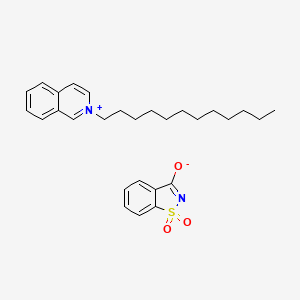

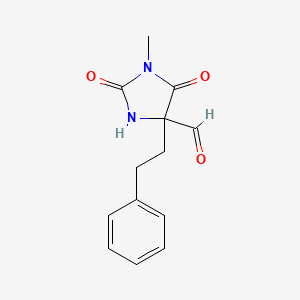
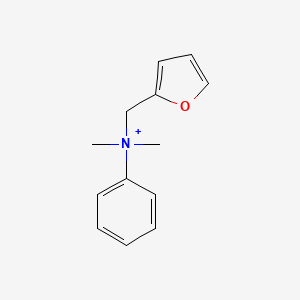
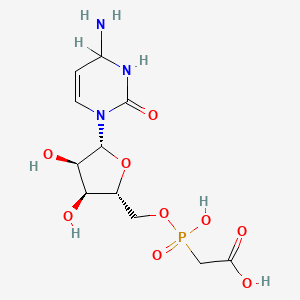
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
